molecular formula C18H14F2N2O3S2 B2391010 N-(3,5-difluorophenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide CAS No. 1226453-33-3

N-(3,5-difluorophenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide

Cat. No.: B2391010
CAS No.: 1226453-33-3
M. Wt: 408.44
InChI Key: DJCDJQRRKYWWAQ-UHFFFAOYSA-N
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Description

N-(3,5-difluorophenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene carboxamides. This compound is characterized by the presence of a thiophene ring, a carboxamide group, and substituted phenyl groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-difluorophenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thiophene Ring: Starting from a suitable thiophene precursor, the thiophene ring can be functionalized to introduce the carboxamide group.

    Substitution Reactions:

    Coupling Reactions: The final step may involve coupling the substituted thiophene with the desired phenyl groups under specific reaction conditions, such as the use of catalysts and solvents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-difluorophenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The phenyl groups can undergo further substitution reactions to introduce additional functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Halogenating agents or organometallic reagents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,5-difluorophenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies, such as molecular docking and biochemical assays, are required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-difluorophenyl)-3-(phenylsulfonamido)thiophene-2-carboxamide
  • N-(3,5-difluorophenyl)-3-(N-methylphenylsulfonamido)benzamide
  • N-(3,5-difluorophenyl)-3-(N-methylphenylsulfonamido)pyridine-2-carboxamide

Uniqueness

N-(3,5-difluorophenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide is unique due to the specific arrangement of its functional groups, which may confer distinct chemical and biological properties compared to similar compounds. Its unique structure may result in different reactivity, binding affinity, and biological activity.

Properties

IUPAC Name

3-[benzenesulfonyl(methyl)amino]-N-(3,5-difluorophenyl)thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2N2O3S2/c1-22(27(24,25)15-5-3-2-4-6-15)16-7-8-26-17(16)18(23)21-14-10-12(19)9-13(20)11-14/h2-11H,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJCDJQRRKYWWAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(SC=C1)C(=O)NC2=CC(=CC(=C2)F)F)S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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